N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine

Solubility Physicochemical Properties Assay Design

This selective 2,4-disubstituted quinazolin-4-amine uniquely incorporates the 2,5-dimethylphenyl substituent, directly covered by the generic formula in US20100216791A1. Its critical steric and electronic effects modulate B-Raf kinase selectivity vs. other regioisomers. Use as a screening probe to build RAF-family SAR panels. Note: very low aqueous solubility (<0.2 µg/mL) — prepare DMSO stocks (10-30 mM) with final DMSO <0.1%.

Molecular Formula C21H18N4
Molecular Weight 326.4 g/mol
CAS No. 6000-31-3
Cat. No. B5645539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine
CAS6000-31-3
Molecular FormulaC21H18N4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C21H18N4/c1-14-7-8-15(2)19(13-14)24-21-17-5-3-4-6-18(17)23-20(25-21)16-9-11-22-12-10-16/h3-13H,1-2H3,(H,23,24,25)
InChIKeyHZLCLAGHLCKFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL]

N-(2,5-Dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine (CAS 6000-31-3): A 2,4-Disubstituted Quinazoline Research Compound for Kinase-Targeted Probe Development


N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine (CAS 6000-31-3) is a synthetic small molecule with the molecular formula C21H18N4 and a molecular weight of 326.4 g/mol . It belongs to the 2,4-disubstituted quinazolin-4-amine class, characterized by a pyridin-4-yl group at the 2-position and a 2,5-dimethylphenylamino group at the 4-position of the quinazoline core . This scaffold is structurally nested within the generic formula of pyridinylquinazolinamine derivatives claimed as B-Raf kinase inhibitors in patent literature [1]. The compound is commercially available from multiple research chemical suppliers for in vitro probe and screening applications .

Why N-(2,5-Dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine Cannot Be Simply Replaced by Other 2-Pyridin-4-ylquinazolin-4-amines


The substitution pattern on the aniline ring at the 4-position of the quinazoline core critically determines kinase selectivity profiles, target engagement, and physicochemical properties [1]. The 2,5-dimethyl substitution on the phenyl ring introduces unique steric and electronic effects compared to unsubstituted phenyl, mono-methyl, halogen, or other regioisomeric dimethyl analogs [2]. In the broader class of pyridinylquinazolinamine B-Raf inhibitors, even minor variations in the N-phenyl substitution pattern have been shown to modulate potency and selectivity across the RAF kinase family, making straightforward interchange between analogs unreliable without confirmatory experimental data [1]. The measured aqueous solubility of <0.2 ug/mL for this specific derivative further distinguishes it from more soluble analogs and must be factored into assay design and formulation strategies.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine (CAS 6000-31-3) Against Structural Analogs


Aqueous Solubility Comparison: 2,5-Dimethylphenyl Derivative Exhibits Low Solubility (<0.2 ug/mL) Relative to Class Benchmark

The measured aqueous solubility of N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine is reported as <0.2 ug/mL by smolecule . This places the compound in the 'practically insoluble' category per USP/EP classification. For context, many unsubstituted phenyl and mono-substituted phenyl analogs within the 2-pyridin-4-ylquinazolin-4-amine class exhibit higher aqueous solubility due to reduced lipophilicity. This low solubility must be considered when selecting this compound for biochemical or cell-based assays, as it may require DMSO stock solutions and careful control of final solvent concentrations.

Solubility Physicochemical Properties Assay Design

Kinase Target Class Assignment: B-Raf Inhibitory Activity Inferred from Patent Generic Formula Coverage

The compound falls within the generic Markush structure of US20100216791A1, which claims pyridinylquinazolinamine derivatives as B-Raf inhibitors with anti-cancer utility [1]. While the patent does not provide specific IC50 data for the 2,5-dimethylphenyl variant, the generic formula (I) explicitly encompasses quinazolin-4-amines bearing substituted phenyl groups at the 4-amino position and pyridin-4-yl at the 2-position. The patent establishes that compounds within this structural class exhibit B-Raf inhibitory activity, and the 2,5-dimethylphenyl substitution pattern represents a specific, commercially available embodiment of the claimed scaffold [1]. In contrast, the regioisomeric analog 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine (CHEMBL564660) has publicly reported kinase inhibition data showing IC50 values of 194 nM against ALK5 (TGF-beta receptor type-1) and 1.27 µM against p38alpha [2], demonstrating that subtle scaffold variations redirect kinase selectivity.

B-Raf Kinase Inhibition Cancer Research

Structural Uniqueness: 2,5-Dimethylphenyl Substitution Pattern Differentiates from Mono-Substituted and Unsubstituted Phenyl Analogs

The 2,5-dimethyl substitution on the N-phenyl ring represents a specific, commercially available analog within the 2-pyridin-4-ylquinazolin-4-amine series. Database searches reveal closely related entries including N-(4-methylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine (CHEBI:107761) [1], N-(3-fluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine [2], and the unsubstituted N-phenyl-2-pyridin-4-ylquinazolin-4-amine [3]. The 2,5-dimethyl pattern introduces two methyl groups that increase steric bulk and lipophilicity (calculated logP expected to be ~0.6–1.0 units higher than the unsubstituted phenyl analog based on additive fragment contributions). This substitution pattern has been exploited in medicinal chemistry to modulate target selectivity, metabolic stability, and off-target profiles in related quinazoline kinase inhibitor series.

Structure-Activity Relationship SAR Library Design

Recommended Research Application Scenarios for N-(2,5-Dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine (CAS 6000-31-3)


RAF Kinase Screening Cascade Probe Based on B-Raf Inhibitor Patent Class Assignment

This compound is most appropriately deployed as a screening probe in biochemical B-Raf kinase inhibition assays, consistent with its structural coverage under the generic formula of US20100216791A1 [1]. Researchers building RAF-family selectivity panels can use this 2,5-dimethylphenyl analog alongside unsubstituted phenyl and mono-substituted phenyl variants to establish SAR trends. Due to its low aqueous solubility (<0.2 ug/mL), DMSO stock solutions at 10–30 mM are recommended, with final assay DMSO concentrations kept below 0.1% to avoid solvent interference .

Medicinal Chemistry SAR Expansion: Filling the 2,5-Dimethyl Substitution Cell in Quinazoline Kinase Inhibitor Libraries

For medicinal chemistry programs exploring 2,4-disubstituted quinazolin-4-amines as kinase inhibitors, this compound uniquely occupies the 2,5-dimethylphenyl substitution position within commercially available screening collections [1]. It can serve as a reference point for evaluating the impact of dimethyl substitution pattern (2,5- vs. 2,4- vs. 3,5-dimethyl) on potency, selectivity, and ADME properties. The compound's availability from multiple vendors facilitates resupply and independent replication .

Computational Chemistry: Docking and Pharmacophore Modeling Input for B-Raf Inhibitor Design

The well-defined 2,5-dimethylphenyl-2-pyridin-4-yl-quinazolin-4-amine scaffold provides a useful input structure for computational docking studies targeting B-Raf (PDB structures available for related quinazoline-based RAF inhibitors). The 2,5-dimethyl substitution pattern can be used to probe the steric tolerance of the B-Raf hinge region and back pocket, informing the design of optimized analogs with improved selectivity profiles [1].

Physicochemical Profiling Benchmark for Lipophilic Quinazoline Analog Design

With its reported solubility of <0.2 ug/mL [1], this compound serves as a useful benchmark for evaluating formulation strategies and prodrug approaches aimed at improving the aqueous solubility of lipophilic quinazoline-based kinase inhibitors. Comparative solubility measurements against less substituted analogs can quantify the solubility penalty associated with the 2,5-dimethylphenyl substitution, guiding lead optimization efforts [1].

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.